(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline
Description
Properties
CAS No. |
155271-16-2 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+ |
InChI Key |
YRUNUVOGMHQOPX-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Theophylline
Theophylline, the core structure, can be synthesized using various methods:
- Chemical Synthesis: Starting from 6-aminouracil, dimethyl sulfate, and sodium hydroxide, followed by nitrosation and catalytic hydrogenation. This method yields high-purity theophylline suitable for further derivatization.
- Extraction: Theophylline can also be extracted from natural sources such as tea leaves, though this method is less commonly used in industrial settings due to lower scalability.
Step 2: Synthesis of Styryl Intermediate
The styryl moiety is introduced by reacting 4-methoxy-2,3-dimethylbenzaldehyde with an active methylene group on theophylline:
- Reagents: 4-Methoxy-2,3-dimethylbenzaldehyde and theophylline.
- Catalysts: Basic catalysts like sodium hydroxide or acidic catalysts like p-toluenesulfonic acid are used to facilitate the Knoevenagel condensation reaction.
- Solvents: Organic solvents like ethanol or benzene are employed to dissolve reactants and control reaction kinetics.
Step 3: Condensation Reaction
The reaction proceeds via:
- Activation of the aldehyde group in 4-methoxy-2,3-dimethylbenzaldehyde.
- Nucleophilic attack by an enolate ion formed from theophylline.
- Elimination of water to form the double bond in the styryl group.
Step 4: Purification
The crude product is purified through:
- Filtration and washing with aqueous sodium bicarbonate to remove acidic impurities.
- Recrystallization using ethanol or ethyl ether to achieve high purity.
Optimized Reaction Conditions
To maximize yield and purity:
- Use a molar excess of benzaldehyde relative to theophylline.
- Control temperature during condensation (typically between 50–70°C).
- Employ continuous stirring and reflux for uniform reaction conditions.
Industrial Considerations
For large-scale production:
- Continuous flow reactors can be employed for efficient heat transfer and reaction control.
- Green chemistry principles, such as solvent recycling and use of non-toxic reagents, are recommended to minimize environmental impact.
Data Table: Key Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Starting Material | Theophylline |
| Reagent | 4-Methoxy-2,3-dimethylbenzaldehyde |
| Catalyst | Sodium hydroxide or p-toluenesulfonic acid |
| Solvent | Ethanol/Benzene |
| Reaction Temperature | 50–70°C |
| Reaction Time | 2–4 hours |
| Purification Method | Recrystallization |
| Yield | ~70–85% |
Challenges in Synthesis
- Stereoselectivity: Achieving a high yield of the (E)-isomer requires precise control over reaction conditions.
- Impurities: Byproducts from side reactions must be minimized through careful selection of catalysts and solvents.
- Scalability: Industrial-scale synthesis demands optimization of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in respiratory diseases, neurodegenerative disorders, and as a stimulant.
Industry: May be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Inferred structure based on theophylline backbone and evidence .
Key Observations :
The 7-methyl group in the dipropyl analog (C₂₃H₃₀N₄O₃) may sterically hinder metabolic oxidation at the 7-position, improving stability .
Collision Cross-Section (CCS) :
- The dipropyl analog (CCS = 243.3 Ų) has a larger CCS than the diethyl analog (221.7 Ų), reflecting its higher molecular weight and structural bulk . These values are critical for mass spectrometry-based identification in pharmacokinetic studies.
Functional Group Impact: Etophylline (C₉H₁₂N₄O₃), a 7-hydroxyethyltheophylline derivative, lacks the styryl group but retains adenosine receptor antagonism. Its polar hydroxyethyl group enhances water solubility but may reduce membrane permeability compared to styryl-substituted analogs .
Insights :
- Styryl-substituted xanthines (e.g., C₂₃H₃₀N₄O₃) are synthesized using cross-coupling reactions, similar to methods described for phenanthroline-metal complexes .
- The absence of crystallographic data for 8-styrylxanthines in the evidence highlights a research gap, whereas metal-phenanthroline complexes are well-characterized .
Pharmacological Potential
While direct activity data for “(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline” are unavailable, related compounds suggest:
- Adenosine Receptor Binding: 8-Styrylxanthines often exhibit A₁/A₂A receptor selectivity. Bulkier substituents (e.g., dipropyl) may favor A₂A antagonism, relevant for neurodegenerative disease research .
- Metabolic Stability : The 4-methoxy group on the styryl ring could reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .
Biological Activity
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is a synthetic derivative of theophylline, a well-known methylxanthine compound. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is CHNO. Its structure features a theophylline core modified with a methoxy-substituted styryl group. This modification is believed to enhance its bioactivity compared to the parent compound.
The biological activity of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can be attributed to several mechanisms:
- Phosphodiesterase Inhibition : Like theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in bronchodilation and anti-inflammatory effects.
- Adenosine Receptor Antagonism : The compound may act as an antagonist at adenosine receptors, which can contribute to its bronchodilatory effects.
- Calcium Mobilization : It may enhance calcium uptake in smooth muscle cells, promoting relaxation and reducing bronchoconstriction.
Bronchodilation
Research indicates that derivatives of theophylline exhibit significant bronchodilatory effects. A systematic review highlighted that theophylline improves lung function in chronic obstructive pulmonary disease (COPD) patients by enhancing forced expiratory volume (FEV1) and forced vital capacity (FVC) . The specific contribution of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline to these effects remains to be fully elucidated but is expected to be comparable.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are likely due to its ability to modulate inflammatory pathways via cAMP elevation. Increased cAMP can inhibit pro-inflammatory cytokines and chemokines, which are pivotal in respiratory diseases.
Case Studies and Research Findings
- Study on Bronchodilator Efficacy :
- Safety Profile :
- Comparative Studies :
Summary Table of Biological Activities
Q & A
Q. What statistical approaches are robust for dose-response studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
